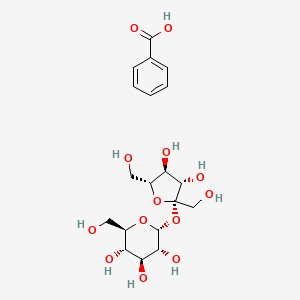

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Vue d'ensemble

Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate is a complex carbohydrate derivative It is a type of glycoside formed by the combination of glucose and fructose units, with a benzoate group attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate typically involves the enzymatic or chemical glycosylation of glucose and fructose. The reaction conditions often require the presence of a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The benzoate group is introduced through esterification reactions, where benzoic acid or its derivatives react with the hydroxyl groups of the sugar units.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using bioreactors for enzymatic synthesis or large-scale chemical reactors for chemical synthesis. The process involves optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted glycosides depending on the nucleophile used.

Applications De Recherche Scientifique

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate has diverse applications in scientific research:

Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

Biology: Investigated for its role in cellular processes involving carbohydrate metabolism.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in food and cosmetic products.

Mécanisme D'action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, thereby modulating metabolic pathways. The benzoate group may also contribute to its biological activity by interacting with cellular receptors or transporters.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate

- Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Activité Biologique

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate is a disaccharide compound that combines glucose and fructose units through glycosidic bonds, with a benzoate moiety contributing to its chemical properties. This compound has garnered interest due to its potential biological activities, including antioxidant properties, effects on metabolic processes, and implications in food science.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a glucopyranosyl unit linked to a fructofuranosyl unit via a glycosidic bond, with a benzoate group attached. This configuration influences its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H28O |

| Synonyms | Benzoic acid derivative |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds similar to alpha-D-glucopyranoside derivatives exhibit significant antioxidant activity. For instance, studies have shown that certain glycosides can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the benzoate group may enhance this activity by stabilizing radical intermediates.

Metabolic Effects

- Glycemic Control : Some studies suggest that glucopyranosides can modulate glucose metabolism. They may inhibit enzymes like α-glucosidase, which slows carbohydrate digestion and absorption, thereby aiding in blood sugar regulation.

- Impact on Gut Microbiota : Glycosides can serve as prebiotics, promoting the growth of beneficial gut bacteria. This effect has been linked to improved digestive health and enhanced immune responses.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of glycosides on various cancer cell lines. For example:

- Colorectal Cancer Cells : Extracts containing similar glycosidic structures demonstrated cytotoxic effects on SW480 and HCT116 cells. Concentrations ranging from 0 to 1/2 dilution showed a marked decrease in cell viability over 72 hours .

Case Study 1: Antioxidant Efficacy

A study by Michail et al. (2007) explored the antioxidant properties of various sugar derivatives, including those similar to alpha-D-glucopyranoside. Results indicated that these compounds effectively reduced oxidative damage in cellular assays.

Case Study 2: Glycemic Index Modulation

Research published in the Journal of Food Science evaluated the impact of glucopyranosides on postprandial blood glucose levels. Participants consuming meals supplemented with these compounds exhibited lower glycemic responses compared to control groups .

Propriétés

IUPAC Name |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUJITDJMFVEPZ-AKSHDPDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12738-64-6 | |

| Record name | Sucrose benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.